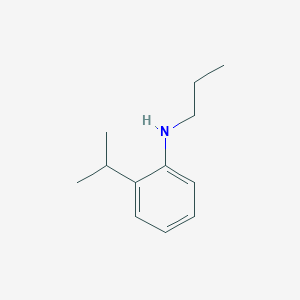

![molecular formula C12H17BO3 B1451808 [2-(Ciclopentoxi)-5-metilfenil]ácido borónico CAS No. 1313760-64-3](/img/structure/B1451808.png)

[2-(Ciclopentoxi)-5-metilfenil]ácido borónico

Descripción general

Descripción

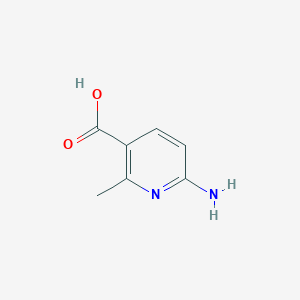

“[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid” is a chemical compound with the molecular formula C12H17BO3 . It is a powder with a molecular weight of 220.08 . This compound is used in pharmaceutical testing .

Molecular Structure Analysis

The InChI code for “[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid” is 1S/C12H17BO3/c1-9-6-7-12 (11 (8-9)13 (14)15)16-10-4-2-3-5-10/h6-8,10,14-15H,2-5H2,1H3 .

Chemical Reactions Analysis

Boronic acids, including “[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid”, play an exquisite role in synthetic chemistry . They are involved in several highly useful transformations, including the Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .

Physical and Chemical Properties Analysis

“[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid” is a powder that is stored at room temperature .

Aplicaciones Científicas De Investigación

Aplicaciones de detección

[2-(Ciclopentoxi)-5-metilfenil]ácido borónico: se utiliza en aplicaciones de detección debido a su capacidad para formar complejos con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro. Esta propiedad se explota tanto en ensayos homogéneos como en sistemas de detección heterogéneos, donde el compuesto puede actuar en la interfaz del material de detección o dentro de la muestra a granel .

Etiquetado biológico y manipulación de proteínas

La interacción del compuesto con las proteínas permite su uso en el etiquetado biológico y la manipulación de proteínas. Se puede utilizar para modificar proteínas o para etiquetar células, lo que es particularmente útil en el estudio de procesos celulares y funciones de proteínas .

Desarrollo terapéutico

Los ácidos borónicos, incluido este compuesto, tienen aplicaciones potenciales en el desarrollo de terapias. Su capacidad para interactuar con diversas moléculas biológicas los convierte en candidatos adecuados para el diseño y desarrollo de fármacos .

Tecnologías de separación

En las tecnologías de separación, This compound se puede utilizar para la unión y separación selectiva de dioles y otros compuestos. Esto es particularmente útil en la purificación de biomoléculas y en química analítica .

Ciencia de los materiales

Este derivado del ácido borónico encuentra aplicaciones en la ciencia de los materiales, particularmente en la creación de polímeros para sistemas de liberación controlada. Por ejemplo, se puede incorporar en polímeros utilizados para la liberación controlada de insulina, lo que lo hace valioso en la investigación de la diabetes .

Catálisis

El compuesto también se utiliza en catálisis, donde su acidez de Lewis mejorada en comparación con otros ácidos borónicos lo convierte en un catalizador valioso para ciertas reacciones químicas. Esto incluye la funcionalización regioselectiva de dioles, carbohidratos y reacciones de apertura de anillos de epóxidos .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the [2-(Cyclopentyloxy)-5-methylphenyl] moiety) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of this group with an electrophilic carbon atom in another molecule .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions can be used to form carbon-carbon bonds, a fundamental process in organic synthesis . This can impact a wide range of biochemical pathways, depending on the specific molecules being coupled.

Result of Action

The molecular and cellular effects of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid’s action would depend on the specific context of its use . In the context of Suzuki-Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid . For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the pH of the reaction environment . The stability of the boronic acid group can also be influenced by factors such as temperature and humidity .

Safety and Hazards

Direcciones Futuras

The use of boronic acids in medicinal chemistry is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, the relevance of extending the studies with boronic acids in medicinal chemistry is reinforced, in order to obtain new promising drugs shortly .

Análisis Bioquímico

Biochemical Properties

[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound acts as a boron-containing reagent that participates in the transmetalation step of the reaction, where it transfers an organic group to a palladium catalyst . The interaction between [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid and the palladium catalyst is crucial for the success of the coupling reaction, making it an essential component in the synthesis of complex organic molecules.

Cellular Effects

The effects of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to changes in protein degradation and turnover within cells

Molecular Mechanism

At the molecular level, [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid exerts its effects through binding interactions with biomolecules. In the context of Suzuki-Miyaura coupling reactions, this compound binds to the palladium catalyst, facilitating the transfer of an organic group from the boronic acid to the palladium center . This transmetalation step is critical for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, boronic acids are known to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . This inhibition can lead to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid in laboratory settings are important considerations for its use in biochemical research. In in vitro studies, boronic acids have been shown to maintain their activity over extended periods, but their stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Understanding the temporal effects of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is crucial for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

It is known that boronic acids can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects In general, boronic acids have been shown to affect metabolic pathways and enzyme activity in a dose-dependent manner

Metabolic Pathways

[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is involved in various metabolic pathways, particularly those related to organic synthesis and enzyme inhibition. This compound interacts with enzymes such as serine proteases, inhibiting their activity and affecting metabolic flux and metabolite levels . Additionally, boronic acids are known to participate in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules . Understanding the metabolic pathways involving [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is crucial for elucidating its role in biochemical processes.

Transport and Distribution

The transport and distribution of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. Once inside the cell, [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid can interact with various cellular proteins, influencing its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is determined by its interactions with cellular proteins and post-translational modifications. Boronic acids can be directed to specific cellular compartments through targeting signals or covalent modifications . For instance, the formation of covalent bonds with active site residues of enzymes can localize boronic acids to specific organelles or cellular structures . Understanding the subcellular localization of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research.

Propiedades

IUPAC Name |

(2-cyclopentyloxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c1-9-6-7-12(11(8-9)13(14)15)16-10-4-2-3-5-10/h6-8,10,14-15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLMKUJEQSKWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1451726.png)

methanone](/img/structure/B1451728.png)

![[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine](/img/structure/B1451730.png)

![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)

![4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451737.png)

![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)